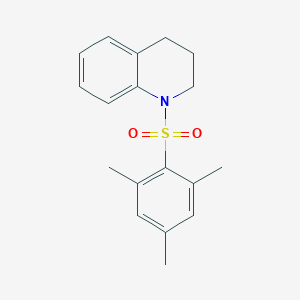![molecular formula C19H28N2O3S B5609180 3-(3-methylbutyl)-8-[3-(3-thienyl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609180.png)
3-(3-methylbutyl)-8-[3-(3-thienyl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is part of a broader family of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized for various applications, including their potential as antihypertensive agents and muscarinic agonists (Caroon et al., 1981), (Tsukamoto et al., 1995).
Synthesis Analysis
- Various synthetic methods have been explored for related compounds, including Michael addition reactions, cyclization reactions, and oxidative cyclization of olefinic precursors (Tsukamoto et al., 1995), (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
- The molecular structure of this compound involves a spirocyclic framework, typical of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family. X-ray diffraction and other structural analysis techniques have been used to determine the conformation of similar compounds (Wang et al., 2011).
Chemical Reactions and Properties
- These compounds have been found to interact with various biological receptors, indicating diverse chemical reactivity and potential pharmacological applications. For instance, some derivatives show muscarinic agonistic activity and inhibitory effects on neural Ca-uptake (Tsukamoto et al., 1995), (Tóth et al., 1997).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points and solubility, can be inferred from their structural characteristics. The presence of a spirocyclic structure often results in unique physical properties compared to linear counterparts.
Chemical Properties Analysis
- The 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are known for their potential as ligands for various receptors, indicating a rich array of chemical properties. These include binding affinities and reactivity towards different biological targets (Tsukamoto et al., 1995).
Propiedades
IUPAC Name |
3-(3-methylbutyl)-8-(3-thiophen-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15(2)5-9-21-14-19(24-18(21)23)7-10-20(11-8-19)17(22)4-3-16-6-12-25-13-16/h6,12-13,15H,3-5,7-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVDETRWWMSHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCN(CC2)C(=O)CCC3=CSC=C3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5609098.png)
![methyl 3-({4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)azepane-1-carboxylate](/img/structure/B5609101.png)
![2-(2,4-difluorophenoxy)-N-[1-(2-thienylmethyl)-3-piperidinyl]acetamide](/img/structure/B5609108.png)
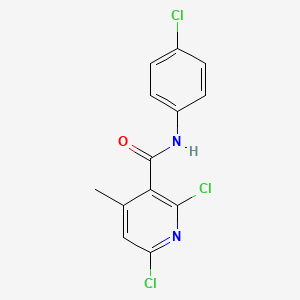
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5609131.png)
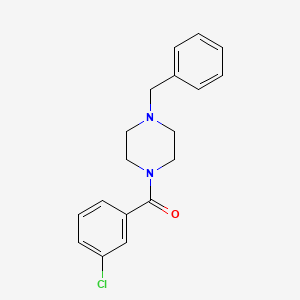

![2-methyl-4-(5-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B5609138.png)
![rel-(3R,4R)-3-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-4-piperidinol hydrochloride](/img/structure/B5609146.png)
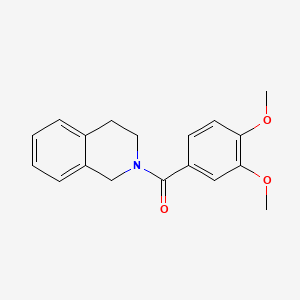
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5609152.png)
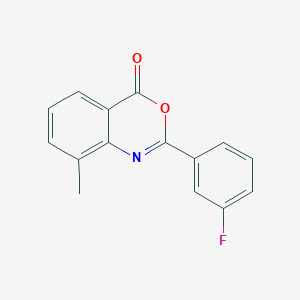
![N-cyclohexyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5609164.png)
